N-cyclopropyl-N-isopropylamine hydrochloride

Übersicht

Beschreibung

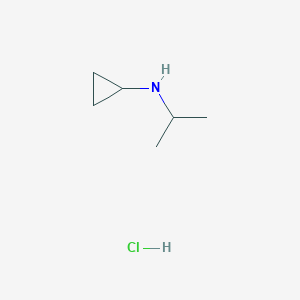

N-cyclopropyl-N-isopropylamine hydrochloride is an organic compound with the molecular formula C6H14ClN It is a hydrochloride salt of N-cyclopropyl-N-isopropylamine, which is a secondary amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-isopropylamine hydrochloride typically involves the reaction of cyclopropylamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

Cyclopropylamine+Isopropylamine+HCl→N-cyclopropyl-N-isopropylamine hydrochloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of advanced reactors, precise temperature control, and purification steps such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: N-cyclopropyl-N-isopropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Cyclopropyl-N-isopropylamine hydrochloride serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored for their therapeutic potential, particularly in treating conditions such as hepatitis C and bacterial infections.

- Case Study : A study demonstrated that derivatives of cyclopropylamines exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential as a scaffold for developing new antibiotics .

Organic Synthesis

The compound is utilized in synthetic pathways to produce other amines and complex organic molecules. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.

- Example Reaction : The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride from cyclopropanecarboxylic acid involves a series of reactions including Curtius degradation, yielding high purity products suitable for further pharmaceutical development .

| Reaction Step | Starting Material | Product | Yield |

|---|---|---|---|

| Curtius Degradation | Methyl cyclopropanecarboxylate | N-Boc-protected amine | 76% |

| Deprotection | N-Boc-protected amine | (1-cyclopropyl)cyclopropylamine hydrochloride | 87% |

Agrochemical Applications

This compound has shown promise in agrochemical formulations, particularly as an insecticide and pesticide. Its derivatives are being researched for their effectiveness against various agricultural pests.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-N-isopropylamine hydrochloride involves its interaction with specific molecular targets. As a secondary amine, it can form hydrogen bonds and interact with various biological molecules. The exact pathways and targets depend on the specific application and context of its use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

- N-methyl-N-isopropylamine hydrochloride

- N-ethyl-N-isopropylamine hydrochloride

- N-cyclopropyl-N-methylamine hydrochloride

Comparison: N-cyclopropyl-N-isopropylamine hydrochloride is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications where these properties are advantageous.

Biologische Aktivität

N-cyclopropyl-N-isopropylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an isopropylamine moiety. The unique three-membered cyclopropane ring contributes to its biological activity by influencing molecular interactions with biological targets.

Biological Activities

1. Antitumor Activity

Research has indicated that cyclopropane derivatives, including this compound, exhibit significant antitumor properties. In a study evaluating various analogs, compounds with cyclopropyl substitutions demonstrated enhanced binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. For instance, compounds similar to N-cyclopropyl-N-isopropylamine exhibited IC50 values as low as 3.0 nM against certain cancer cell lines, showcasing their potential as effective anticancer agents .

2. Enzyme Inhibition

Cyclopropane derivatives have been shown to inhibit various enzymes, including monoamine oxidase (MAO) and other hydrolases. The mechanism often involves the formation of reactive intermediates that covalently modify enzyme active sites. For example, studies have demonstrated that N-cyclopropyl-N-(arylakyl)amines can inactivate MAO through the formation of iminium ions, leading to significant pharmacological effects .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been suggested that cyclopropane derivatives can modulate pathways involved in neurodegenerative diseases by influencing enzyme activities related to mitochondrial function and cellular stress responses .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Affinity : The cyclopropane ring enhances the compound's ability to bind to target proteins, such as Bcl-2 family members, thereby influencing apoptotic pathways.

- Covalent Modification : The formation of reactive intermediates allows for covalent modifications of enzyme active sites, leading to inhibition.

- Regulation of Signaling Pathways : By modulating the activity of key enzymes involved in cellular signaling, this compound can impact processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that compounds with cyclopropyl substitutions significantly inhibited cell growth compared to non-cyclopropane analogs. This supports the hypothesis that structural modifications can enhance therapeutic efficacy.

- Enzyme Interaction Studies : Investigations into the interaction between this compound and MAO revealed a clear correlation between structural features and inhibition potency, emphasizing the importance of cyclopropane rings in drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-cyclopropyl-N-isopropylamine hydrochloride with high purity?

Methodological Answer:

- Begin with cyclopropane derivatives and isopropylamine precursors, using reductive amination or nucleophilic substitution. Optimize reaction parameters (e.g., temperature: 60–80°C, pH 7–9) and catalysts like palladium or nickel-based systems to enhance yield .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensures high purity. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropyl and isopropyl groups (e.g., cyclopropyl protons appear as multiplet peaks at δ 0.5–1.5 ppm) .

- FTIR : Identify amine hydrochloride stretches (N–H at ~2500–3000 cm, Cl counterion at ~2400 cm) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z ~150–160) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Store in airtight containers under inert gas (argon/nitrogen) at −20°C to minimize hydrolysis. Desiccants (silica gel) prevent moisture absorption .

- Conduct stability assays under accelerated conditions (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation .

Advanced Research Questions

Q. How can contradictions in reported stability data under varying pH conditions be resolved?

Methodological Answer:

- Design pH-dependent stability studies (pH 1–12) using buffer systems (e.g., phosphate, citrate). Monitor degradation via LC-MS/MS to identify hydrolytic byproducts (e.g., cyclopropane ring-opening products) .

- Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and validate results against ISO/IEC 17025-certified reference materials .

Q. What challenges arise in identifying metabolites of this compound in biological systems?

Methodological Answer:

- Use in vitro models (hepatocyte incubations) with LC-HR-MS/MS to detect phase I metabolites (e.g., N-dealkylation products). Compare fragmentation patterns with structurally related opioids (e.g., cyclopropyl norfentanyl metabolites) .

- Address false positives by spiking control matrices with isotopically labeled internal standards (e.g., -isopropylamine) .

Q. What strategies improve yield in multi-step syntheses involving sterically hindered intermediates?

Methodological Answer:

- Optimize steric effects using bulky leaving groups (e.g., mesyl or tosyl) during cyclopropane ring formation. Employ Design of Experiments (DoE) to evaluate factors like solvent polarity (e.g., DMF vs. THF) and reaction time .

- Use inline FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .

Q. Data Analysis & Experimental Design

Q. How can researchers validate the purity of this compound in complex mixtures?

Methodological Answer:

- Combine orthogonal techniques:

- HPLC-UV/ELSD : Quantify main peak area (>98% purity threshold).

- Karl Fischer Titration : Measure residual moisture (<0.5% w/w).

- Elemental Analysis : Verify C/H/N/Cl ratios within ±0.3% of theoretical values .

Q. What computational methods predict the reactivity of the cyclopropyl moiety in aqueous environments?

Methodological Answer:

Eigenschaften

IUPAC Name |

N-propan-2-ylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-5(2)7-6-3-4-6;/h5-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIXXJOADHWACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-63-6 | |

| Record name | N-(propan-2-yl)cyclopropanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.